6-[(5E)-4-Oxo-5-{[5-(4-sulfamoylphenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-3-YL]hexanoic acid
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Overview
Description
6-[(5E)-4-Oxo-5-{[5-(4-sulfamoylphenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-3-YL]hexanoic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a furan ring, and a sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5E)-4-Oxo-5-{[5-(4-sulfamoylphenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-3-YL]hexanoic acid typically involves multiple steps. One common method includes the condensation of a furan derivative with a thiazolidine-2-thione under basic conditions, followed by the introduction of a sulfamoylphenyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[(5E)-4-Oxo-5-{[5-(4-sulfamoylphenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-3-YL]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thiol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the furan or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine-2-thiol derivatives.
Scientific Research Applications
6-[(5E)-4-Oxo-5-{[5-(4-sulfamoylphenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-3-YL]hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-[(5E)-4-Oxo-5-{[5-(4-sulfamoylphenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-3-YL]hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
- 6-[(5E)-5-{4-[(4-METHYLBENZYL)OXY]BENZYLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]HEXANOIC ACID
Uniqueness
6-[(5E)-4-Oxo-5-{[5-(4-sulfamoylphenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-3-YL]hexanoic acid is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H20N2O6S3 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
6-[(5E)-4-oxo-5-[[5-(4-sulfamoylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C20H20N2O6S3/c21-31(26,27)15-8-5-13(6-9-15)16-10-7-14(28-16)12-17-19(25)22(20(29)30-17)11-3-1-2-4-18(23)24/h5-10,12H,1-4,11H2,(H,23,24)(H2,21,26,27)/b17-12+ |
InChI Key |
WMDIJJPXQYFCRR-SFQUDFHCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCCCCC(=O)O)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)S(=O)(=O)N |
Origin of Product |
United States |
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